

Pridopidine Hydrochloride: A Technical Guide to its Mechanism of Action

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Abstract

Pridopidine hydrochloride is an investigational small molecule that has emerged as a promising therapeutic agent for neurodegenerative disorders, most notably Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS). Initially conceptualized as a "dopamine stabilizer," extensive research has redefined its primary mechanism of action, establishing it as a potent and selective agonist of the Sigma-1 Receptor (S1R). This guide provides an in-depth technical overview of the molecular mechanisms underpinning the therapeutic potential of Pridopidine, focusing on its high-affinity interaction with S1R and the subsequent cascade of neuroprotective cellular events. We will detail the downstream signaling pathways, summarize the quantitative data from key preclinical and clinical studies, and outline the experimental protocols that have been instrumental in elucidating its function.

Core Mechanism: Selective Sigma-1 Receptor Agonism

The principal molecular target of Pridopidine is the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] This strategic localization places S1R at a critical intersection for regulating cellular stress responses, calcium homeostasis, mitochondrial function, and neuronal survival.[2]



Contrary to its initial description as a dopamine D2 receptor (D2R) stabilizer, binding assays and in vivo imaging studies have demonstrated that Pridopidine's affinity for S1R is approximately 100-fold higher than for D2R.[3][4] Positron Emission Tomography (PET) imaging in humans has confirmed that at clinically relevant doses (e.g., 45 mg twice daily), Pridopidine achieves robust occupancy of brain S1R (>90%) with negligible engagement of D2/D3 receptors (~3%).[5][6] This high selectivity underscores that its primary pharmacological effects are mediated through S1R activation.[3][5]

Quantitative Data: Receptor Binding Affinities and Occupancy

The following tables summarize the key quantitative data that establish the selectivity of Pridopidine for the Sigma-1 Receptor.

Table 1: In Vitro Receptor Binding Affinities (Ki)

Receptor Target	Ligand	Cell/Tissue Type	Ki Value	Reference(s)
Sigma-1 (S1R)	Pridopidine	HEK293 Cells	7.1 nM	[7]
Pridopidine	Rat Striatal Membranes	7.1 nM	[7]	
Pridopidine	Not Specified	~70-80 nM	[3][8]	_
Dopamine D2	Pridopidine	Not Specified	7520 nM (high-affinity state)	[3]
Pridopidine	Not Specified	7.5 μM (high- affinity state)	[7]	
Pridopidine	Not Specified	17.5 μM (low- affinity state)	[7]	
Dopamine D3	Pridopidine	Not Specified	~30-fold lower than S1R	[7]

Table 2: In Vivo Receptor Occupancy (PET Imaging)



Species	Pridopidine Dose	Receptor	Occupancy	PET Tracer	Reference(s
Human	90 mg (single dose)	S1R	~90%	[¹⁸ F]fluspidine	[1][5]
90 mg (single dose)	D2/D3R	~3%	[¹⁸ F]fallypride	[1][5]	
22.5 - 90 mg	S1R	87% - 91%	[18F]fluspidine	[5][9]	
1 mg	S1R	43%	[18F]fluspidine	[5][9]	
Rat	3 mg/kg	S1R	57 ± 2%	[¹¹ C]SA4503	[3][4]
15 mg/kg	S1R	85 ± 2%	[¹¹ C]SA4503	[3][4]	
60 mg/kg	D2R	44% - 66%	[¹¹C]racloprid e	[3]	_

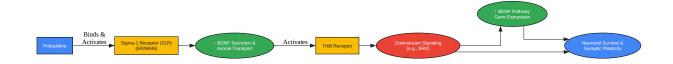
Downstream Neuroprotective Pathways

Activation of S1R by Pridopidine initiates a cascade of downstream signaling events that converge to promote neuronal health and resilience. These effects are particularly relevant in the context of neurodegenerative diseases where these pathways are often impaired.[4] The neuroprotective effects of Pridopidine are abolished when the S1R gene is deleted or its function is blocked by an antagonist, confirming the central role of this receptor.[10]

Upregulation of the BDNF Pathway

A key mechanistic effect of Pridopidine is the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2] BDNF is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. In HD models, Pridopidine treatment significantly upregulates the transcription of BDNF and its downstream target genes.[11] This effect is S1R-dependent, as co-incubation with the S1R antagonist NE-100 abolishes the Pridopidine-induced increase in BDNF secretion.[2][10] Furthermore, Pridopidine has been shown to rescue the impaired axonal transport of BDNF-containing vesicles in HD models, thereby enhancing its availability at the synapse.[12][13]





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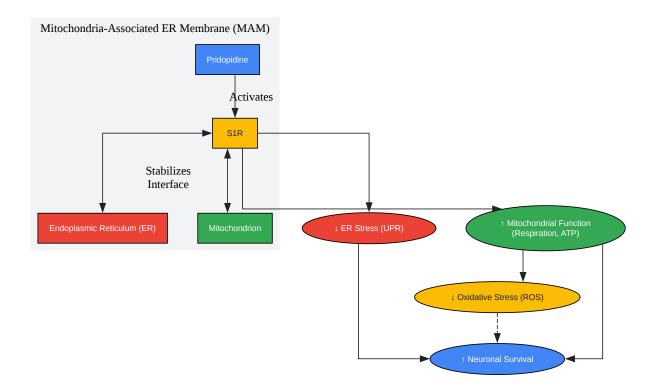
Pridopidine activates the BDNF neuroprotective pathway via S1R.

Enhancement of Mitochondrial Function and ER Stress Reduction

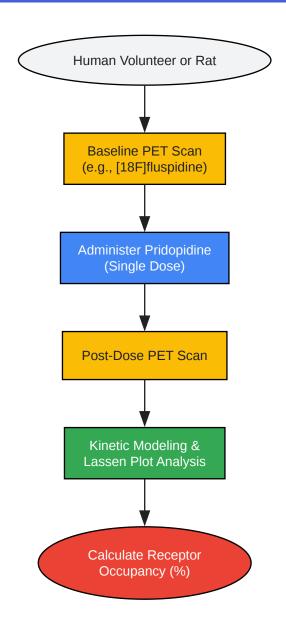
The localization of S1R at the MAM interface is crucial for its role in cellular bioenergetics and stress responses. In cellular and animal models of HD, Pridopidine has been shown to:

- Prevent Disruption of Mitochondria-ER Contact Sites: It helps maintain the structural integrity of the MAM, which is crucial for efficient calcium signaling and lipid exchange.[14][15]
- Improve Mitochondrial Respiration: It enhances mitochondrial activity, including basal and maximal respiration, and increases ATP production.[14][16]
- Reduce Oxidative Stress: It decreases the levels of mitochondrial reactive oxygen species (ROS) and rescues deficient antioxidant responses.[14][15][17]
- Ameliorate ER Stress: Pridopidine significantly reduces markers of the unfolded protein response (UPR), particularly the PERK branch, which is induced by mutant huntingtin (mHtt).
 [17][18] This effect is also S1R-dependent.[18] By reducing ER stress, Pridopidine facilitates the proper folding and clearance of toxic proteins.[18]









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